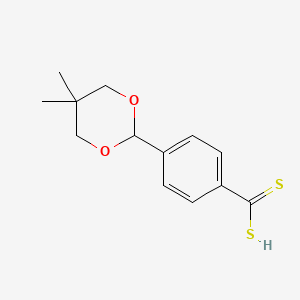
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid is an organic compound with a unique structure that includes a dioxane ring and a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid typically involves multiple steps. One common method includes the reaction of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde with carbon disulfide in the presence of a base to form the carbodithioic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and carbodithioic acid group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid include:
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: A precursor in the synthesis of the carbodithioic acid derivative.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Another derivative with similar structural features but different functional groups.
Benzenamine, 4-(5,5-dimethyl-1,3-dioxan-2-yl): A related compound with an amine group instead of a carbodithioic acid group. These compounds share structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound
Eigenschaften
CAS-Nummer |
777064-01-4 |
|---|---|
Molekularformel |
C13H16O2S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)benzenecarbodithioic acid |
InChI |
InChI=1S/C13H16O2S2/c1-13(2)7-14-11(15-8-13)9-3-5-10(6-4-9)12(16)17/h3-6,11H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
FFFNZGMEMAFYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=S)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


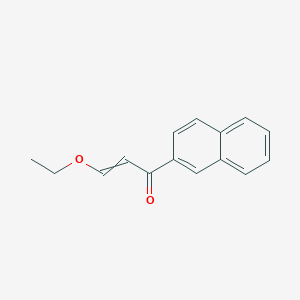

![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
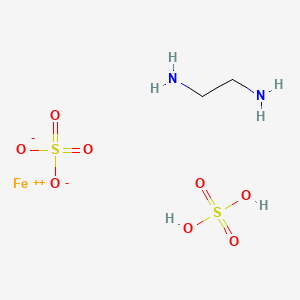
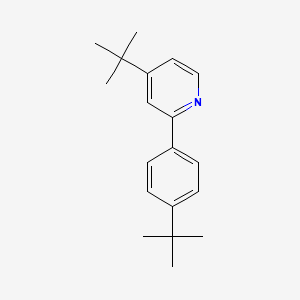
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
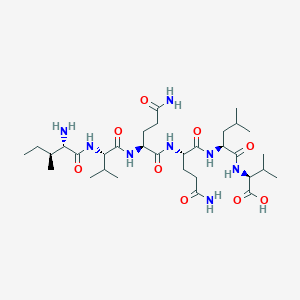
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
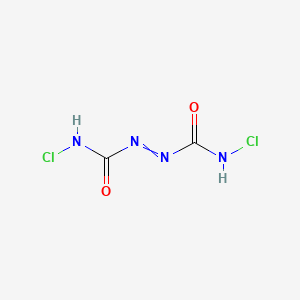
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
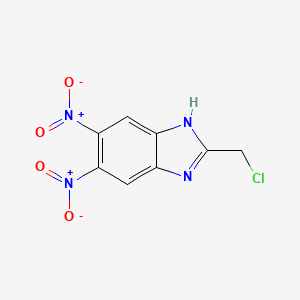
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)

